8-Methyl-5,6-dihydroisoquinoline
Description
Historical Context and Evolution of Isoquinoline (B145761) Chemistry
The journey of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated isoquinoline from coal tar through fractional crystallization of its acid sulfate. wikipedia.org This discovery unveiled a new bicyclic aromatic organic compound, a structural isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgamerigoscientific.com The nitrogen atom's position in the pyridine ring is a key feature that distinguishes it from quinoline. numberanalytics.com
Early research focused on isolating and identifying isoquinoline derivatives from natural sources, particularly a vast number of plant alkaloids like papaverine (B1678415) and morphine, where the 1-benzylisoquinoline (B1618099) unit serves as a structural backbone. wikipedia.orgthieme-connect.de The biosynthesis of these natural compounds often originates from the aromatic amino acid tyrosine. wikipedia.org
The evolution of synthetic methods has been pivotal in advancing isoquinoline chemistry. Traditional methods such as the Pomeranz–Fritsch reaction, which utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium, and the Bischler-Napieralski synthesis, involving the cyclization of β-arylethylamides, have been fundamental in preparing the isoquinoline core. wikipedia.orgnumberanalytics.comresearchgate.net Over the years, these methods have been refined, and modern techniques involving transition metal catalysis and microwave assistance have been developed, offering more efficient and versatile routes to a wide array of isoquinoline derivatives. numberanalytics.com
Significance of the 5,6-Dihydroisoquinoline (B3354634) Core in Chemical Synthesis and Derivatization
The 5,6-dihydroisoquinoline core is a significant structural motif in organic synthesis, often serving as a key intermediate for the construction of more complex molecules. rsc.org These organic heterocyclic compounds consist of an isoquinoline ring with a single double bond. fishersci.com Their partial saturation provides a unique combination of rigidity and flexibility, making them valuable building blocks for derivatization.
One of the primary applications of 5,6-dihydroisoquinolines is in the synthesis of tetrahydroisoquinolines, which are prevalent in many biologically active compounds. nih.govmdpi.com For instance, the reduction of the C=N double bond in a dihydroisoquinoline intermediate is a common strategy to access the corresponding tetrahydroisoquinoline. mdpi.com
The synthesis of the 5,6-dihydroisoquinoline core itself can be achieved through various methods. One approach involves the dehydration of the corresponding 5,6,7,8-tetrahydroisoquinolinols. rsc.org Furthermore, these dihydroisoquinolines can undergo isomerization reactions. For example, treatment with potassium amide in liquid ammonia (B1221849) can lead to the formation of 1,2-dihydroisoquinolines and fully aromatized isoquinolines. rsc.org The reactivity of the dihydroisoquinoline core allows for the introduction of various functional groups, leading to a diverse range of substituted isoquinoline derivatives. This versatility has made the 5,6-dihydroisoquinoline scaffold a target of interest in the development of new synthetic methodologies, including multicomponent reactions to create complex heterocyclic systems like 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net
Research Landscape of 8-Methyl-5,6-dihydroisoquinoline and Analogous Structures
The research landscape surrounding this compound specifically is not extensively documented in readily available literature. However, the study of analogous structures, particularly substituted dihydro- and tetrahydroisoquinolines, provides a broader context for its potential significance and areas of investigation.
Research into analogous structures often focuses on their synthesis and potential biological activities. For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been developed as a versatile intermediate for creating 1,8-disubstituted tetrahydroisoquinolines, which are being explored as potential central nervous system drug candidates. nih.gov Similarly, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been utilized as ligands in metal catalysts for asymmetric synthesis, highlighting the importance of substitution at the 8-position. mdpi.com
The introduction of a methyl group at various positions of the isoquinoline ring system is a common strategy in medicinal chemistry to modulate the pharmacological properties of a compound. While direct research on this compound is limited, studies on compounds like 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione suggest an interest in methyl-substituted dihydroisoquinolines for their potential biological activities. ontosight.ai The synthesis of complex structures such as 8-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]isoquinoline further demonstrates the utility of methyl-substituted isoquinoline precursors in building intricate molecular architectures. rsc.org
The general properties of related compounds are summarized in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |
| Isoquinoline | C₉H₇N | 129.16 | A fundamental heterocyclic compound isolated from coal tar, forming the core of many alkaloids. wikipedia.org |
| 5-Methylquinoxaline | C₉H₈N₂ | 144.1732 | A related heterocyclic compound with a methyl substituent. nist.gov |
| 8-Fluoro-3,4-dihydroisoquinoline | C₉H₈FN | Not specified | A key intermediate for the synthesis of 1,8-disubstituted tetrahydroisoquinolines. nih.gov |
| 5-Methoxy-6-methyl-7,8-dihydroisoquinoline-7,8-dione | C₁₁H₁₁NO₃ | Not specified | A dihydroisoquinoline derivative with potential biological activities. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
60499-15-2 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
8-methyl-5,6-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-3-2-4-9-5-6-11-7-10(8)9/h3,5-7H,2,4H2,1H3 |
InChI Key |
KYTAZPUZCMHULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C1C=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methyl 5,6 Dihydroisoquinoline and Its Derivatives
Classical and Contemporary Approaches to Dihydroisoquinoline Synthesis
The construction of the dihydroisoquinoline framework can be achieved through various synthetic strategies, ranging from venerable name reactions to modern multi-component approaches.
Cyclization Reactions in Dihydroisoquinoline Formation
Intramolecular cyclization reactions are a primary method for assembling the bicyclic dihydroisoquinoline system.
The Bischler–Napieralski reaction stands as a classic and widely employed method for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgjk-sci.comorganic-chemistry.org The reaction proceeds through the cyclization of the amide onto the aromatic ring, followed by dehydration to form the imine bond of the dihydroisoquinoline ring. wikipedia.org
The success of the Bischler-Napieralski cyclization is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups on the aryl moiety facilitate the electrophilic substitution, leading to higher yields and milder reaction conditions. jk-sci.com Conversely, electron-withdrawing groups can hinder the reaction. The regioselectivity of the cyclization is governed by the position of the activating groups on the aromatic ring.
| Reagent/Catalyst | Substrate Type | Conditions | Product | Ref |
| POCl₃, P₂O₅ | β-arylethylamides | Reflux | 3,4-Dihydroisoquinolines | wikipedia.orgjk-sci.com |
| Tf₂O, 2-chloropyridine (B119429) | Amides | Warm | Isoquinoline (B145761) and β-carboline derivatives | acs.org |
| Oxalyl chloride, FeCl₃ | Amides | Reflux in MeOH/H₂SO₄ | 3,4-Dihydroisoquinolines | acs.org |
Variants of the Bischler-Napieralski reaction have been developed to improve yields, expand substrate scope, and employ milder conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine offers a mild method for the cyclodehydration of amides to form isoquinoline and β-carboline derivatives. acs.org Another modification utilizes oxalyl chloride and a Lewis acid like ferric chloride (FeCl₃) to generate an N-acyliminium intermediate, which can then cyclize to afford 3,4-dihydroisoquinolines. acs.org
Multi-component Reactions for Dihydroisoquinoline Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds, including dihydroisoquinolines, in a single synthetic operation. acs.orgnih.govnih.gov These reactions combine three or more starting materials in a one-pot fashion to generate the desired product, often with high diversity and complexity. nih.gov
Several MCRs have been developed for the synthesis of dihydroisoquinoline derivatives. For example, a three-component reaction involving an isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid has been reported for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.orgnih.gov While this does not directly yield a simple dihydroisoquinoline, it demonstrates the utility of MCRs in constructing related heterocyclic systems.
Another example involves a pseudo-five-component reaction for the synthesis of polysubstituted 2-piperidinones, which highlights the potential of MCRs to build complex nitrogen-containing heterocycles from simple starting materials. nih.gov Although not a direct synthesis of dihydroisoquinolines, the principles of MCRs can be applied to design novel routes to this scaffold.
Functionalization of Preformed Isoquinoline Units
An alternative strategy for accessing substituted dihydroisoquinolines involves the functionalization of a pre-existing isoquinoline or tetrahydroisoquinoline core. This approach can be particularly useful for introducing substituents at specific positions that may be difficult to achieve through cyclization reactions.
Recent advances in C-H functionalization have provided powerful tools for the direct modification of heterocyclic compounds. researchgate.netnih.gov For instance, rhodium-catalyzed reactions have been utilized for the regioselective functionalization of quinoline (B57606) N-oxides at the C8 position. researchgate.net While this example is on a quinoline system, the principles of directed C-H activation could potentially be applied to isoquinoline derivatives.
Furthermore, dearomatization strategies offer a novel way to functionalize aromatic systems. A method for the C-4 alkylation of isoquinolines using benzoic acid and vinyl ketones has been described, which proceeds through a temporary dearomatization of the isoquinoline ring. acs.orgresearchgate.net Such strategies could be adapted to introduce functionality that could then be used to construct the dihydroisoquinoline ring or be present in the final target.
Targeted Synthesis of 8-Methyl-5,6-dihydroisoquinoline
The synthesis of the specific isomer, this compound, presents a regiochemical challenge. The placement of the methyl group at the C8 position requires careful consideration of the synthetic strategy.
Regioselective Methylation Strategies
Achieving regioselective methylation to produce an 8-substituted dihydroisoquinoline can be approached in several ways, either by incorporating the methyl group in the starting material for a cyclization reaction or by direct methylation of a pre-formed dihydroisoquinoline ring system.
A plausible approach using the Bischler-Napieralski reaction would involve starting with a β-(2-methylphenyl)ethylamide. The electron-donating nature of the methyl group would activate the aromatic ring towards electrophilic substitution. The cyclization would be expected to occur ortho to the ethylamine (B1201723) moiety, leading to the desired 8-methyl-3,4-dihydroisoquinoline. Subsequent reduction of the C=N bond would yield the corresponding tetrahydroisoquinoline, and a selective oxidation or manipulation of the ring would be necessary to obtain the 5,6-dihydroisoquinoline (B3354634) isomer.
Precursor-based Synthesis of this compound Scaffolds
The construction of complex molecules containing the 8-methyl-dihydroisoquinoline framework often relies on strategic, multi-step synthetic sequences starting from readily available precursors. A notable example is the synthesis of 8-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]isoquinoline, a compound that contains the core structure of interest. rsc.org The synthesis for this complex analog begins with the precursor 1-benzoyl-2,2a-3-4-tetrahydrobenz[cd]indol-5(1H)-one. rsc.org This starting material undergoes a ring expansion to form a cyclopentenone intermediate, which is then further elaborated to construct the final fused isoquinoline system. rsc.org This approach highlights how complex precursors are utilized to build the foundational scaffold of intricate dihydroisoquinoline derivatives.
Asymmetric Synthesis and Enantioselective Approaches
The synthesis of specific enantiomers of dihydroisoquinoline derivatives is crucial for their application in pharmaceuticals and biologically active compounds. Enantioselective methods are employed to control the stereochemistry at chiral centers, primarily the C1 position of the dihydroisoquinoline ring. Key strategies include the use of chiral auxiliaries to direct reactions, asymmetric transfer hydrogenation to reduce the C=N bond stereoselectively, and kinetic resolution to separate racemic mixtures.
Chiral Auxiliaries and Ligands in Dihydroisoquinoline Asymmetric Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. In the context of dihydroisoquinoline synthesis, chiral auxiliaries and ligands play a pivotal role in establishing stereocenters with high fidelity.
One prominent example is the use of Ellman's auxiliary, a chiral tert-butylsulfinamide, for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net This method involves the addition of a Grignard reagent to a chiral N-sulfinyl imine derived from the dihydroisoquinoline precursor, followed by a haloamide cyclization. researchgate.net
Additionally, chiral diamine ligands derived from the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and Me-CAMPY, are effective in metal-catalyzed asymmetric reactions. nih.govmdpi.com These ligands are used in conjunction with metal complexes (e.g., Rhodium or Ruthenium) to create a chiral environment that directs the enantioselectivity of transformations like transfer hydrogenation. nih.govmdpi.com
| Chiral Auxiliary / Ligand | Type | Application in Dihydroisoquinoline Synthesis | Key Transformation |
|---|---|---|---|
| tert-Butylsulfinamide (Ellman's Auxiliary) | Chiral Auxiliary | Asymmetric synthesis of 1-benzyl-tetrahydroisoquinolines. researchgate.net | Stereoselective Grignard addition to N-sulfinyl imines. researchgate.net |
| CAMPY | Chiral Diamine Ligand | Asymmetric transfer hydrogenation (ATH) of substituted dihydroisoquinolines. nih.govmdpi.com | Forms chiral Rhodium complexes for enantioselective reduction. nih.govmdpi.com |
| Me-CAMPY | Chiral Diamine Ligand | ATH of substituted dihydroisoquinolines, particularly for hindered substrates. nih.govmdpi.com | Used with Rhodium complexes, often with a Lewis acid additive like La(OTf)3 to improve conversion. nih.govmdpi.com |
Asymmetric Transfer Hydrogenation (ATH) of Substituted Dihydroisoquinolines
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of the C=N bond in 3,4-dihydroisoquinolines to produce chiral 1,2,3,4-tetrahydroisoquinolines. mdpi.com This technique typically utilizes a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as a mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N). mdpi.com
Rhodium and Ruthenium complexes are commonly employed as catalysts. Chiral diamine ligands, including those based on the 8-amino-5,6,7,8-tetrahydroquinoline skeleton (CAMPY), coordinate to the metal center to facilitate the stereoselective transfer of a hydride from the hydrogen source to the imine substrate. nih.govmdpi.com The efficiency and enantioselectivity of the reaction can be influenced by the choice of metal, ligand, and additives. For instance, the addition of Lanthanum triflate (La(OTf)₃) has been shown to improve conversions for sterically demanding substrates. mdpi.com While high yields are often achieved, the enantiomeric excess (ee) can be moderate, though sufficient for the synthesis of key intermediates for biologically active alkaloids. nih.govmdpi.com
| Catalyst System | Substrate Type | Hydrogen Donor | Key Findings | Max Enantiomeric Excess (ee) |
|---|---|---|---|---|
| RhCp* Complex with CAMPY/Me-CAMPY Ligand | 1-Aryl-3,4-dihydroisoquinolines | HCOOH/Et₃N | Rhodium catalysts proved most effective in reactivity and enantioselectivity. nih.govmdpi.com | Up to 69% ee. nih.govmdpi.com |
| RhCp* Complex with CAMPY/Me-CAMPY and La(OTf)₃ | Sterically hindered 1-Aryl-3,4-dihydroisoquinolines | HCOOH/Et₃N | La(OTf)₃ additive achieved satisfactory quantitative conversion for demanding substrates. mdpi.com | Data not specified, but improved conversion noted. mdpi.com |
| Ru-Noyori ATH Catalysts | 3,4-dihydroisoquinoline (B110456) precursors | Not specified | Used for initial clinical supplies of drugs like Almorexant, but yield and ee eroded on scale-up. rug.nl | Not specified. rug.nl |
| Iridium-TaniaPhos Complex | 3,4-dihydroisoquinoline precursors | H₂ (Asymmetric Hydrogenation) | Identified as a more robust alternative to ATH for large-scale production, manufacturing over 6 tons of a THIQ intermediate. rug.nl | Not specified. rug.nl |
Kinetic Resolution Techniques in Dihydroisoquinoline Chemistry
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of two enantiomers with a chiral catalyst or reagent. This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. nih.gov
In dihydroquinoline chemistry, several effective kinetic resolution strategies have been developed. One approach involves the deprotonation of N-Boc-protected 2-aryl-1,2-dihydroquinolines using a chiral base, typically a combination of n-butyllithium (n-BuLi) and the chiral diamine (-)-sparteine. nih.gov This base selectively removes a proton from one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantioenriched starting material. This method has demonstrated high enantioselectivities, with enantiomer ratios up to 99:1. nih.gov
Another powerful technique is the copper-catalyzed asymmetric borylation of racemic 2-substituted 1,2-dihydroquinolines. nih.gov In this process, a copper catalyst paired with a chiral phosphine (B1218219) ligand selectively catalyzes the addition of a boryl group to one enantiomer of the dihydroquinoline. This reaction is extremely efficient, with selectivity factors (s) reaching as high as 569, yielding both the chiral 3-boryl-tetrahydroquinoline product and the unreacted dihydroquinoline starting material with excellent enantiopurity (up to >98% ee). nih.gov
| Technique | Reagents / Catalyst System | Substrate | Outcome | Selectivity |
|---|---|---|---|---|
| Lithiation with a Chiral Base | n-BuLi / (-)-sparteine | N-Boc-2-aryl-1,2-dihydroquinolines | Recovers the less reactive enantiomer with high enantiopurity. nih.gov | Enantiomer ratios up to 99:1. nih.gov |
| Asymmetric Borylation | Cu-catalyst with a chiral phosphine ligand / B₂(pin)₂ | Racemic 2-substituted 1,2-dihydroquinolines | Produces chiral 3-boryl-tetrahydroquinolines and recovers the unreacted enantiomer, both with high ee. nih.gov | Selectivity factors (s) up to 569. nih.gov |
| Acylation with Chiral Acyl Chloride | (S)-naproxen acyl chloride | (±)-2-methyl-1,2,3,4-tetrahydroquinoline | Forms diastereoisomeric amides, allowing separation and hydrolysis to yield the (S)-isomer. rsc.org | Diastereomeric excess (de) of 78–76%. rsc.org |
Advanced Synthetic Strategies for Complex Dihydroisoquinoline Structures
Modern organic synthesis has introduced novel methodologies for constructing complex heterocyclic systems. These advanced strategies often provide more direct and efficient routes to dihydroisoquinoline cores that would be challenging to access through traditional methods.
Photocatalytic Skeleton-Editing Strategies for Fused Dihydroisoquinoline Systems
A cutting-edge approach for the synthesis of fused dihydroisoquinoline structures involves photocatalytic skeleton-editing. This strategy enables the direct construction of complex scaffolds from simple, readily available precursors under mild conditions. rsc.orgrsc.org An example is the synthesis of dihydroisoquinoline-1,4-diones through a photocatalytic [4+2] skeleton-editing reaction. rsc.org
In this process, vinyl azides react with N-hydroxyphthalimide (NHPI) esters of carboxylic acids. rsc.orgrsc.org The NHPI esters act as bifunctional reagents. Under visible light irradiation, the photocatalyst initiates a cascade where the NHPI ester generates an alkyl radical. This radical engages with the vinyl azide (B81097), which serves as an α-primary amino alkyl radical equivalent, triggering a ring-enlargement event. rsc.org This "skeleton-editing" forges one C-N and two C-C bonds while cleaving two C-N bonds, efficiently assembling the fused dihydroisoquinoline-1,4-dione ring system. rsc.orgrsc.org This method showcases significant synthetic versatility, allowing for both convergent and divergent synthesis of various dihydroisoquinolinedione derivatives. rsc.org
Intramolecular Cycloaddition Reactions Leading to Polycyclic Dihydroisoquinoline Adducts
Intramolecular cycloaddition reactions represent a powerful strategy for the construction of complex, polycyclic molecular architectures from relatively simple precursors. In the context of 5,6-dihydroisoquinoline derivatives, these reactions offer a direct pathway to fused and bridged ring systems, which are of significant interest in medicinal chemistry and natural product synthesis. The inherent reactivity of the dihydroisoquinoline nucleus, particularly when quaternized to form an isoquinolinium salt, allows it to participate in various cycloaddition processes.
One of the prominent methods involves the thermally-induced intramolecular cycloaddition of isoquinolinium derivatives that bear an unsaturated side-chain. rsc.org These reactions can proceed as a [4+2] cycloaddition (Diels-Alder type) where the isoquinolinium ring acts as the diene component. The cycloaddition occurs across the 1 and 4 positions of the isoquinolinium system with an isolated olefinic bond within the molecule, resulting in the formation of tetracyclic adducts. rsc.org The stereochemistry of the newly formed rings is dictated by the geometry of the transition state, which is influenced by the length and flexibility of the tether connecting the dienophile to the isoquinoline core.
Another significant approach is the 1,3-dipolar cycloaddition of azomethine ylides derived from dihydroisoquinolines. wikipedia.orgnih.gov Azomethine ylides are 1,3-dipoles that can be generated in situ from the corresponding dihydroisoquinolinium salts. rsc.org These reactive intermediates can then undergo cycloaddition with a tethered dipolarophile, such as an alkene or alkyne, to furnish polycyclic systems containing a five-membered nitrogen-containing ring. wikipedia.orgnih.gov The versatility of this method allows for the synthesis of a wide array of complex heterocyclic scaffolds with a high degree of stereocontrol. nih.gov
The following table summarizes representative examples of intramolecular cycloaddition reactions involving isoquinolinium and dihydroisoquinoline systems, showcasing the diversity of the resulting polycyclic adducts. While these examples may not specifically utilize this compound as the starting material, the principles are directly applicable to its derivatives.
Table 1: Examples of Intramolecular Cycloaddition Reactions of Isoquinoline Derivatives
| Starting Material (General Structure) | Reaction Type | Reaction Conditions | Polycyclic Adduct (General Structure) | Ref. |
| Isoquinolinium salt with a terminal alkenyl side-chain | Intramolecular [4+2] Cycloaddition | Thermal (e.g., heating in a high-boiling solvent) | Tetracyclic fused isoquinoline derivative | rsc.org |
| Dihydroisoquinolinium salt with a tethered dipolarophile | Intramolecular 1,3-Dipolar Cycloaddition | In situ generation of azomethine ylide, often with a base | Polycyclic system with a fused pyrrolidine (B122466) ring | rsc.orgnih.gov |
Detailed research findings have demonstrated the efficiency of these intramolecular cycloadditions. For instance, the thermal treatment of isoquinolinium salts bearing a but-3-enyl or pent-4-enyl side chain at the nitrogen atom leads to the corresponding tetracyclic adducts in moderate to good yields. rsc.org The regioselectivity of the cycloaddition is generally high, favoring the formation of the more thermodynamically stable product.
In the case of 1,3-dipolar cycloadditions, the generation of the azomethine ylide from a C,N-cyclic azomethine imine derived from a tetrahydroisoquinoline has been shown to react with various dipolarophiles, including allyl alkyl ketones, to produce complex polycyclic structures with high diastereoselectivity and enantioselectivity when a chiral catalyst is employed. nih.gov This highlights the potential for asymmetric synthesis of intricate polycyclic alkaloids and related compounds.
Chemical Reactivity and Derivatization of 8 Methyl 5,6 Dihydroisoquinoline
Electrophilic and Nucleophilic Substitution Reactions on the Dihydroisoquinoline Core
The reactivity of the dihydroisoquinoline ring system towards substitution reactions is dictated by the electronic nature of its two constituent rings: the partially saturated dihydropyridine (B1217469) ring and the aromatic benzene (B151609) ring.
Electrophilic Substitution: Similar to its fully aromatic parent, isoquinoline (B145761), the dihydroisoquinoline system is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. arsdcollege.ac.in Consequently, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially occur on the electron-rich benzene ring rather than the dihydropyridine ring. arsdcollege.ac.iniust.ac.ir In isoquinoline itself, electrophilic attack happens primarily at the C-5 and C-8 positions. iust.ac.ir For 8-methyl-5,6-dihydroisoquinoline, the presence of the activating methyl group at the C-8 position would further direct incoming electrophiles, though steric hindrance could play a role. However, under strongly acidic conditions required for many electrophilic substitutions, the nitrogen atom becomes protonated, further deactivating the entire ring system. iust.ac.ir
Nucleophilic Substitution: Nucleophilic substitution reactions are more common on the pyridine-derived portion of the isoquinoline nucleus. arsdcollege.ac.in Halogen atoms placed on the dihydroisoquinoline core, particularly at positions activated by the ring nitrogen, are susceptible to displacement by nucleophiles. For instance, studies on related chloroquinolines and chloroquinolinones demonstrate that a chlorine atom at the C-4 position is readily displaced by various nucleophiles, including amines, azide (B81097) ions, and sulfur nucleophiles. mdpi.com
A key example of nucleophilic aromatic substitution is the fluorine-amine exchange on 8-fluoro-3,4-dihydroisoquinoline (B12937770). mdpi.com The C=N double bond activates the fluorine atom for nucleophilic attack by cyclic amines. This reaction is often promoted by protonation of the ring nitrogen, which increases the electrophilicity of the carbon atom bearing the fluorine. mdpi.com This strategy is a valuable tool for introducing amino substituents at the C-8 position, leading to the synthesis of 1,8-disubstituted tetrahydroisoquinolines. mdpi.com
Hydrogenation and Dehydrogenation Pathways
The partially saturated dihydropyridine ring of this compound is readily susceptible to both hydrogenation and dehydrogenation, providing pathways to either fully saturated tetrahydroisoquinolines or fully aromatic isoquinolines.
Hydrogenation: The reduction of the C=N imine bond in dihydroisoquinolines is a common transformation leading to the corresponding tetrahydroisoquinolines. This can be achieved using various reducing agents. Sodium borohydride (B1222165) is frequently used for this purpose. mdpi.com Catalytic transfer hydrogenation represents an efficient method for the controlled reduction of quinolines and their derivatives. nih.gov A cobalt-amido cooperative catalyst, for example, can selectively reduce quinolines to 1,2-dihydroquinolines using H₃N·BH₃ as the reductant at room temperature. nih.gov The same catalytic system can further reduce the dihydro intermediate to the tetrahydroquinoline product by using a second equivalent of the reductant. nih.gov Chiral metal complexes, such as those based on rhodium and chiral diamine ligands, have been employed in the asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines to produce chiral tetrahydroisoquinoline alkaloids with modest to good enantioselectivity. mdpi.comnih.govresearchgate.net
Dehydrogenation: 1,2-Dihydroquinolines can serve as hydride donors, similar to the biological reducing agent NADPH, allowing them to be dehydrogenated back to the aromatic quinoline (B57606) system. nih.gov This property can be utilized in transfer hydrogenation reactions where the dihydroquinoline itself acts as the hydrogen source. For example, 6-methyl-1,2-dihydroquinoline has been shown to reduce other heterocycles like phenanthridine (B189435) and acridine (B1665455) in the presence of an acid catalyst. nih.gov This reactivity highlights the dual nature of the dihydroisoquinoline core in redox chemistry.
Formation of Fused Ring Systems and Polycyclic Derivatives
The dihydroisoquinoline scaffold is a versatile building block for the synthesis of more complex, polycyclic heterocyclic systems. Its inherent reactivity allows for annulation reactions, where additional rings are fused onto the core structure, leading to novel chemical entities with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net
A prominent class of fused derivatives are the isoquinolino[1,2-b]quinazolinones. These compounds can be synthesized through cascade reactions involving dihydroquinazolinone scaffolds and various aldehydes. acs.orgnih.gov One established method involves the Rh(III)-catalyzed C-H annulation of 2-phenylquinazolin-4(3H)-ones with vinylene carbonate, which acts as an acetylene (B1199291) surrogate, to yield 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-ones. researchgate.net In a specific study, a series of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives were synthesized and evaluated for biological activity. nih.gov The synthesis of the parent compound in this series, along with a methyl-substituted analog, demonstrates the construction of this fused system. nih.gov
Table 1: Synthesis of Isoquinolino[1,2-b]quinazolinone Derivatives
| Compound Name | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | 2-phenylquinazolin-4(3H)-one, vinylene carbonate | Rh(III)-catalyzed C-H annulation | researchgate.netnih.gov |
| 9-methyl-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one | Substituted 2-phenylquinazolin-4(3H)-one, vinylene carbonate | Rh(III)-catalyzed C-H annulation | nih.gov |
The thieno[2,3-c]isoquinoline ring system is another important class of fused heterocycles accessible from dihydroisoquinoline precursors. The synthesis typically begins with a dihydroisoquinoline-3(2H)-thione derivative. acs.orgarkat-usa.orgacs.org This starting material can be S-alkylated with α-halo carbonyl or α-halo nitrile compounds. The resulting intermediate, which contains an active methylene (B1212753) group adjacent to a cyano group, undergoes an intramolecular Thorpe-Ziegler cyclization upon treatment with a base like sodium methoxide (B1231860) or sodium ethoxide. arkat-usa.orgacs.org This cyclization constructs the fused thiophene (B33073) ring, yielding the 1-amino-dihydrothieno[2,3-c]isoquinoline core structure. arkat-usa.orgacs.org This strategy has been used to produce a variety of substituted derivatives for evaluation as luminescent materials and corrosion inhibitors. acs.orgacs.orgnih.gov
Table 2: Synthesis of Dihydrothieno[2,3-c]isoquinoline Derivatives
| Starting Dihydroisoquinoline | Reagent | Product Core Structure | Key Reaction Type | Reference |
|---|---|---|---|---|
| 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione | N-aryl-2-chloroacetamides or chloroacetonitrile | 1-amino-dihydrothieno[2,3-c]isoquinoline | S-alkylation followed by Thorpe-Ziegler cyclization | acs.orgacs.orgnih.gov |
| 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinline-3(2H)-thione | α-halo carbonyl compounds (e.g., chloroacetone, ethyl chloroacetate) | 1-amino-5-piperidinyl-tetrahydrothieno[2,3-c]isoquinoline | S-alkylation followed by Thorpe-Ziegler cyclization | nih.gov |
Further elaboration of the dihydrothieno[2,3-c]isoquinoline system can lead to even more complex fused rings like pyrimidothienoisoquinolines. Additionally, dihydroisoquinolines can serve as precursors for pyrazolo-fused systems.
Pyrimidothienoisoquinolines: These planar, polycyclic compounds can be synthesized from 1-amino-2-ethoxycarbonyl-6,7-dihydro-5,8-dimethyl-6-phenylthieno[2,3-c]isoquinoline. nih.govacs.org By reacting this intermediate with formamide, a pyrimidine (B1678525) ring is fused to the thiophene ring, resulting in the formation of a pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline. nih.govacs.org
Pyrazolo[3,4-g]isoquinolines: These derivatives are synthesized from appropriately substituted dihydroisoquinolines. nih.govresearchgate.net One route involves the reaction of an intermediate containing a reactive dicarbonyl-like functionality with hydrazine (B178648) or its derivatives. nih.govresearchgate.netresearchgate.net For example, reacting (7R, 8S)-7-acetyl-4-cyano-1,6-dimethyl-8-aryl-7,8-dihydroisoquinoline-2(2H)-thione with phenylhydrazine (B124118) or thiosemicarbazide (B42300) in refluxing acetic acid leads to the formation of non-planar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. nih.govacs.org
The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in several natural alkaloids, can be efficiently constructed using multicomponent reactions (MCRs). nih.govresearchgate.netnih.gov These one-pot reactions offer a powerful tool for generating molecular complexity from simple starting materials. researchgate.net A common approach is the 1,3-dipolar cycloaddition reaction of an isoquinolinium N-ylide with an activated alkyne (a dipolarophile). nih.govresearchgate.net The isoquinolinium N-ylide is generated in situ from the reaction of isoquinoline (or a derivative) with a 2-bromoacetophenone. nih.govresearchgate.net The subsequent cycloaddition and spontaneous rearrangement/dehydrogenation lead to the final pyrrolo[2,1-a]isoquinoline product in good yields. researchgate.net Another MCR approach involves a copper-catalyzed cascade reaction between a tetrahydroisoquinoline, a terminal alkyne, and an aldehyde. acs.org
Table 3: Multicomponent Synthesis of Pyrrolo[2,1-a]isoquinolines
| Components | Key Reaction Steps | Catalyst/Solvent | Reference |
|---|---|---|---|
| Isoquinoline, 2-bromoacetophenones, acetylenic dipolarophiles | In situ generation of isoquinolinium N-ylide, 1,3-dipolar cycloaddition, rearrangement, dehydrogenation | 1,2-epoxypropane (solvent) | nih.govresearchgate.net |
| Tetrahydroisoquinolines, terminal alkynes, aldehydes | Condensation, Mannich-type addition, oxidation, cyclization cascade | Copper catalyst | acs.org |
Lack of Specific Research Data Precludes Detailed Analysis of this compound Reactivity
A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the specific chemical reactivity and derivatization of This compound . While the broader class of dihydroisoquinolines and related nitrogen-containing heterocycles are subjects of extensive study, specific experimental data on the palladium-catalyzed cross-coupling reactions and stereoselective transformations of this particular compound is not sufficiently documented in published research.
The diversification of heterocyclic scaffolds through methods like the Suzuki-Miyaura and Sonogashira cross-coupling reactions is a cornerstone of modern medicinal and materials chemistry. libretexts.orgyoutube.com These palladium-catalyzed reactions are widely used to form new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. uwindsor.canih.gov The Suzuki-Miyaura coupling, for instance, joins an organoboron compound with a halide or triflate, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org Such reactions are invaluable for functionalizing core structures to explore structure-activity relationships. scispace.comresearchgate.net
Similarly, stereoselective transformations are critical for the synthesis of chiral molecules, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired biological activity. mdpi.comresearchgate.net Research into the asymmetric synthesis and transformations of related compounds, such as 8-amino-5,6,7,8-tetrahydroquinoline and other dihydroisoquinoline derivatives, highlights the importance of controlling stereochemistry. mdpi.comresearchgate.netresearchgate.netmdpi.com These studies often involve the use of chiral catalysts or auxiliaries to achieve high enantiomeric excess. mdpi.comresearchgate.net
However, despite the general importance of these synthetic methodologies, specific applications to This compound are not described in the existing body of scientific literature found. The available research tends to focus on other substituted isoquinoline or quinoline systems. mdpi.comresearchgate.netnih.gov Without specific studies detailing the reaction conditions, catalyst systems, yields, and stereochemical outcomes for This compound , a scientifically accurate and detailed analysis as requested cannot be provided. Further experimental investigation is required to elucidate the specific reactivity of this compound in palladium-catalyzed cross-coupling and stereoselective transformations.
Advanced Spectroscopic and Structural Elucidation of 8 Methyl 5,6 Dihydroisoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms.
In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings would resonate in the downfield region (typically >100 ppm), while the aliphatic carbons at C5 and C6, and the methyl carbon at C8, would appear at higher field strengths. The specific chemical shifts are influenced by the electron density around each nucleus. For instance, in a mixture containing 8-methyl-3,4-dihydroisoquinoline, the methyl group protons (C8-CH₃) were observed as a singlet at 2.47 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Methyl-5,6-dihydroisoquinoline (Note: This table is predictive and based on analogous structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | ~8.0-8.2 | C1: ~150-155 |
| H3 | ~7.0-7.2 | C3: ~125-130 |
| H4 | ~7.2-7.4 | C4: ~128-132 |
| H5 (CH₂) | ~2.8-3.0 (t) | C4a: ~135-140 |
| H6 (CH₂) | ~3.8-4.0 (t) | C5: ~25-30 |
| H7 | ~7.0-7.2 | C6: ~45-50 |
| 8-CH₃ | ~2.4-2.6 (s) | C7: ~120-125 |
| C8: ~130-135 | ||
| C8a: ~130-135 | ||
| 8-CH₃: ~18-22 |
s = singlet, t = triplet
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY spectra would reveal correlations between adjacent protons, for example, between the protons at C5 and C6.
HSQC spectra correlate directly bonded carbon and proton atoms, allowing for the direct assignment of a proton's signal to its attached carbon.
HMBC spectra show correlations between carbons and protons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, an HMBC correlation between the methyl protons (8-CH₃) and the carbons at C7, C8, and C8a would confirm the position of the methyl group. bas.bg
Solid-state NMR could provide information about the molecule's structure and dynamics in the solid phase, which can differ from its solution-state conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound (C₁₀H₁₁N), the theoretical exact mass can be calculated. HRMS analysis would confirm this elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. mdpi.com The molecular weight of this compound is 145.20 g/mol . bldpharm.com
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For cyclic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org One would expect to see fragmentation patterns corresponding to the loss of small, stable neutral molecules. miamioh.edu
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment | Significance |
| 145 | [M]⁺ | Molecular Ion |
| 144 | [M-H]⁺ | Loss of a hydrogen radical |
| 130 | [M-CH₃]⁺ | Loss of a methyl radical |
| 117 | [M-C₂H₄]⁺ | Retro-Diels-Alder fragmentation |
Infrared (IR) and Raman Spectroscopy for Vibrational Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing information about the functional groups present.
For this compound, the IR spectrum would be expected to show:
C-H stretching vibrations for the aromatic and aliphatic protons. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and imine functionalities.
C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹), which are unique to the molecule's structure.
Raman spectroscopy would also provide information on these vibrational modes, and can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.
X-ray Diffraction Analysis for Solid-State Structure Determination
For this compound to be analyzed by this method, it would first need to be crystallized. The resulting diffraction pattern would then be used to construct an electron density map, from which the positions of the individual atoms can be determined. This would confirm the planar nature of the aromatic ring system and the conformation of the dihydro portion of the molecule.
Computational Chemistry and Theoretical Studies of 8 Methyl 5,6 Dihydroisoquinoline
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation for a given system, providing detailed information about electron distribution, molecular orbital energies, and reactivity indices.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.gov For 8-Methyl-5,6-dihydroisoquinoline, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), would be used to determine the molecule's most stable three-dimensional structure. nih.govscispace.com This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
The optimization process would begin with an initial guess of the molecular geometry, which is then iteratively refined to minimize the forces on each atom. The final optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties.
| Parameter | Optimized Value (Å/°) |
| C-N Bond Length | Hypothetical Value |
| C-C Bond Lengths (Aromatic) | Hypothetical Value |
| C-C Bond Lengths (Aliphatic) | Hypothetical Value |
| C-H Bond Lengths | Hypothetical Value |
| C-N-C Bond Angle | Hypothetical Value |
| Dihedral Angles (Ring) | Hypothetical Value |
| Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT geometry optimization. |
Beyond geometry, DFT is used to calculate the total electronic energy of the molecule. This energy can be used to compare the relative stabilities of different isomers or conformers of this compound.
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a QM calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
| N (Lone Pair) | π* (Aromatic Ring) | Hypothetical Value |
| C-H (Methyl) | σ* (Adjacent Bonds) | Hypothetical Value |
| π (Aromatic Ring) | π* (Aromatic Ring) | Hypothetical Value |
| Note: The values in this table are hypothetical and represent the type of data that would be generated from an NBO analysis. |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a distinct energy level. brsnc.in Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. scispace.com For this compound, the distribution and energies of these orbitals would be calculated to predict its reactivity in various chemical reactions.
| Orbital | Energy (eV) |
| HOMO | Hypothetical Value |
| LUMO | Hypothetical Value |
| HOMO-LUMO Gap | Hypothetical Value |
| Note: The values in this table are hypothetical and represent the type of data that would be generated from a frontier orbital analysis. |
Visualizing the HOMO and LUMO can reveal the regions of the molecule most likely to be involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While QM methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes its conformation. nih.gov
For this compound, MD simulations would be used to investigate the flexibility of the dihydroisoquinoline ring system and the rotational freedom of the methyl group. By simulating the molecule at a given temperature, one can observe the transitions between different low-energy conformations and determine their relative populations. This is particularly useful for understanding how the molecule might interact with a biological target, such as a receptor or enzyme, as it can adopt different shapes to fit into a binding site. cnrs.fr
Hybrid QM/MM Methods for Large-Scale Systems Involving Dihydroisoquinolines
When studying the interaction of this compound with a large biological system, such as a protein, a full QM calculation is computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. uiuc.eduwikipedia.orgmpg.de
The QM/MM approach partitions the system into two regions. nih.gov The chemically active part, such as the this compound ligand and the key amino acid residues in the active site of a protein, is treated with a high-level QM method. The rest of the system, including the bulk of the protein and the surrounding solvent, is treated with a less computationally expensive MM force field. This allows for an accurate description of the electronic changes occurring during a chemical reaction or binding event while still accounting for the influence of the larger environment. rsc.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are also invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. researchgate.net The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. mdpi.com
Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis) of the molecule. This provides information about the electronic transitions that occur when the molecule absorbs light and can help in understanding its photophysical properties. Furthermore, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure and assign specific resonances.
| Spectroscopic Data | Predicted Values |
| Key IR Frequencies (cm⁻¹) | Hypothetical Values |
| UV-Vis λmax (nm) | Hypothetical Value |
| ¹H NMR Chemical Shifts (ppm) | Hypothetical Values |
| ¹³C NMR Chemical Shifts (ppm) | Hypothetical Values |
| Note: The values in this table are hypothetical and represent the type of data that would be generated from computational spectroscopic predictions. |
Biological and Biomedical Research Applications of Dihydroisoquinoline Scaffolds
Dihydroisoquinolines as Key Intermediates in Alkaloid Synthesis
Dihydroisoquinolines are crucial intermediates in the chemical synthesis of isoquinoline (B145761) alkaloids, a large and structurally diverse family of natural products. rsc.orgnih.gov Many of these alkaloids possess a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core, which is commonly accessed through the reduction of a 3,4-dihydroisoquinoline (B110456) precursor. clockss.orgacs.org
Key synthetic methodologies that generate these dihydroisoquinoline intermediates include:
The Bischler-Napieralski Reaction : This is a classic method involving the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. acs.orgnih.gov This intermediate is then typically reduced to the corresponding tetrahydroisoquinoline.
The Pictet-Gams Synthesis : A variation of the Bischler-Napieralski reaction that uses a β-hydroxy-β-phenylethylamide to yield an isoquinoline directly, though it can also be adapted to produce dihydroisoquinolines. imperial.ac.uk
Modern Catalytic Methods : Recent advances have led to methods like the palladium-catalyzed direct arylation of aryl halides for preparing aporphine (B1220529) analogues, which also proceeds through a dihydroisoquinoline intermediate. acs.orgnih.gov
The resulting dihydroisoquinolines serve as pivotal precursors for an extensive array of alkaloid classes, including simple THIQs, benzylisoquinolines like (S)-reticuline (a central precursor in the biosynthesis of many other alkaloids), aporphines, and protoberberines. acs.orgnih.gov The asymmetric hydrogenation of substituted dihydroisoquinolines is a key step in accessing enantiopure, biologically active alkaloids and their synthetic analogues. nih.gov
Scaffold for Design of Enzyme Inhibitors and Receptor Modulators
The rigid, yet non-planar, structure of the dihydroisoquinoline scaffold makes it an attractive template for designing molecules that can bind with high affinity and selectivity to the active sites of enzymes or the binding pockets of receptors. nih.govnih.gov This has led to its exploration in the development of various inhibitors and modulators.
The isoquinoline core is a recognized pharmacophore for targeting G-protein-coupled receptors (GPCRs), including muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (serotonin) receptors (5-HTRs), which are critical in central nervous system (CNS) functions. nih.govnih.govmdpi.com
While direct studies on 8-methyl-5,6-dihydroisoquinoline are not prominent, related isoquinolinone derivatives have been synthesized and evaluated as potential multi-target antipsychotics with high affinity for dopamine (B1211576) D₂ and multiple serotonin (B10506) receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, and 5-HT₇). nih.gov Specifically, certain isoquinolinone compounds demonstrated favorable profiles, reversing hyperlocomotion and showing potential to improve depression and cognitive impairment in animal models. nih.gov Furthermore, benzothiazole-isoquinoline hybrids have been explored as inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes relevant to serotonin metabolism and neurodegenerative disorders. nih.gov
The structural features of the isoquinoline scaffold allow for systematic modification, enabling the fine-tuning of receptor subtype selectivity and pharmacological activity. nih.govresearchgate.net This makes the dihydroisoquinoline skeleton a promising starting point for developing novel CNS-active agents targeting muscarinic and serotonergic systems. nih.govmdpi.com
Increasing the expression of the ATP-binding cassette transporter A1 (ABCA1) is a therapeutic strategy aimed at preventing atherosclerosis by promoting cholesterol efflux from cells and inhibiting the formation of foam cells. tandfonline.comnih.gov Research has shown that derivatives of the 5,6-dihydroisoquinoline (B3354634) scaffold can act as potent up-regulators of ABCA1 expression. tandfonline.com
A study on a series of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives revealed their capacity to activate the ABCA1 promoter. tandfonline.comnih.gov Mechanistic studies confirmed that the most potent compounds acted by targeting liver X receptor (LXR)-involved pathways. tandfonline.com LXRs are nuclear receptors that play a key role in regulating the transcription of the ABCA1 gene. nih.gov
One of the tested compounds, 9-methyl-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one (a structural relative of this compound), was synthesized and evaluated in this study. tandfonline.com The research highlighted that specific substitutions on the fused ring system significantly influenced the ABCA1 up-regulating activity. For instance, compound 3 (11-chloro derivative) was the most potent, achieving a 2.50-fold activation of the ABCA1 promoter. tandfonline.comnih.gov This compound significantly increased both ABCA1 mRNA and protein levels in macrophage cells and inhibited the formation of foam cells. tandfonline.com
| Compound | Substitution | ABCA1 Promoter Activation (Fold-change) |
|---|---|---|
| Unsubstituted | - | 1.63 |
| 3 | 11-Chloro | 2.50 |
| 4 | 9-Methyl | 1.13 |
| 5 | 10-Fluoro | 1.39 |
| 9 | 10-Methoxy | 1.54 |
These findings underscore the potential of the dihydroisoquinoline scaffold in developing novel, non-lipogenic agents for the prevention of atherosclerosis. tandfonline.com
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in pathogens like Helicobacter pylori, contributing to peptic ulcers and other diseases. nih.govacs.org Inhibiting urease is therefore a valuable therapeutic target. The dihydroisoquinoline scaffold has been investigated for its potential in developing urease inhibitors.
In one study, a series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and evaluated for their in vitro urease inhibitory potential. nih.govacs.org All 22 synthesized compounds showed activity, with several demonstrating more potent inhibition than the standard inhibitor, thiourea. nih.govacs.org The structure-activity relationship (SAR) indicated that compounds with electron-donating groups on the aryl ring generally exhibited superior activity. nih.govacs.org
| Compound | Aryl Substitution | IC₅₀ (μM) |
|---|---|---|
| 2 | 2,3-dimethylphenyl | 11.2 ± 0.81 |
| 4 | 4-methoxyphenyl | 15.5 ± 0.49 |
| 7 | 3-methyl-4-hydroxyphenyl | 18.5 ± 0.65 |
| 1 | 2-methylphenyl | 20.4 ± 0.22 |
| Thiourea (Standard) | - | 21.7 ± 0.34 |
Molecular docking studies suggested that these compounds interact with key residues in the active site of the urease enzyme. nih.gov This research highlights the 3,4-dihydroisoquinoline nucleus as a promising scaffold for designing novel and potent urease inhibitors. nih.govacs.orgresearchgate.net
Leucine (B10760876) aminopeptidases (LAPs) are enzymes involved in various pathological conditions, including cancer, making them a target for drug development. nih.gov The 3,4-dihydroisoquinoline scaffold has been identified as a potential framework for designing LAP inhibitors. nih.gov
Through in silico screening and molecular docking studies, researchers have explored the potential of compounds with a 3,4-dihydroisoquinoline moiety to inhibit leucine aminopeptidase (B13392206). nih.gov These computational studies suggested that such compounds could be active inhibitors. nih.gov Experimental work has substantiated this, with the discovery that certain 3,4-dihydroisoquinoline derivatives exhibit LAP inhibitory activity. nih.gov For example, diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate was found to have an IC₅₀ value of 16.5 µM against microsomal LAP and also showed promising antiproliferative activity on human cancer cell lines. nih.gov
While specific data on this compound is not available, the broader research into related structures indicates that the dihydroisoquinoline core is a viable scaffold for developing new LAP inhibitors. nih.govnih.gov
Quinone Reductase 2 (QR2) is an enzyme that has been implicated as a contributing factor to age-related metabolic stress and cognitive decline, including in Alzheimer's disease. nih.govnih.gov As such, the development of specific QR2 inhibitors is an area of active research. nih.govmdpi.com
While the most advanced QR2 inhibitors are often from other chemical classes like sulfonamides, the search for new inhibitors frequently involves screening large libraries of diverse chemical structures. nih.gov Heterocyclic scaffolds, including quinolines and isoquinolines, are prominent in medicinal chemistry due to their proven track record as privileged structures for biologically active compounds. nih.govnih.gov Quinoline (B57606) derivatives, which are structurally related to isoquinolines, have been investigated for a wide range of therapeutic properties, including neuroprotective and antiviral activities. nih.gov
Although direct studies linking this compound to QR2 inhibition are lacking, the general utility of the isoquinoline and related heterocyclic scaffolds in drug discovery suggests their potential as starting points for identifying novel modulators of enzymes like QR2. nih.govmdpi.com
Mechanistic Investigations of Bioactivity
Recent research into the biological activity of related tetrahydroquinoline compounds has shed light on their mechanisms of action, particularly their impact on cellular organelles. Specifically, studies on chiral 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine derivatives have demonstrated a capacity to induce mitochondrial dysfunction and elevate levels of reactive oxygen species (ROS) in cancer cells. semanticscholar.orgresearchgate.net
One of the most active compounds from a synthesized library, (R)-5a, was found to significantly affect mitochondrial membrane potential and trigger cellular ROS production in A2780 ovarian cancer cells. semanticscholar.orgresearchgate.net This pro-oxidant activity is considered a key contributor to the antiproliferative effects observed. semanticscholar.org The induction of mitochondrial damage and the subsequent increase in ROS can disrupt cellular homeostasis and initiate pathways leading to programmed cell death, representing a promising strategy for cancer therapy. semanticscholar.orgresearchgate.net The ability of these compounds to target mitochondria highlights a specific mechanism through which this class of molecules can exert its cytotoxic effects on cancer cells. semanticscholar.org
While various isoquinoline derivatives have been investigated for their antifungal properties, specific data on the inhibition of the fungal respiratory electron-transfer pathway by this compound is not extensively detailed in the current body of scientific literature. Research on other substituted dihydroisoquinoline-diones has shown that this class of compounds can exhibit potent antifungal activity against pathogenic strains. nih.gov However, the precise molecular mechanisms, such as the disruption of the electron-transfer chain in fungi by this compound itself, remain an area for future investigation.
Exploration in Antiproliferative Research (in vitro mechanistic studies)
The antiproliferative properties of dihydroisoquinoline and related scaffolds are a significant focus of in vitro mechanistic studies. Research on derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine has provided valuable insights into their anticancer potential. nih.govsemanticscholar.org A library of these compounds was evaluated for antiproliferative activity against a panel of cancer cell lines, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). semanticscholar.orgresearchgate.net
Several compounds demonstrated significant IC₅₀ values across the tested cell lines. semanticscholar.org Further investigation into the enantiomers of the most active compounds revealed that stereochemistry can play a crucial role in their biological effect. For example, the (R)-enantiomer of one compound, (R)-5a, was found to be the most potent, affecting cell cycle progression in A2780 cells. semanticscholar.orgresearchgate.net These findings suggest that the tetrahydroquinoline moiety is a promising scaffold for the development of new chemotherapeutic agents. semanticscholar.org The antiproliferative activity of these compounds is linked to their ability to induce mitochondrial damage and ROS production, as detailed in the mechanistic studies. semanticscholar.orgresearchgate.net
Table of Antiproliferative Activity of Selected Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| (R)-5a | A2780 | 5.4 |
| (S)-5a | A2780 | 17.2 |
| (R)-3a | A2780 | 10.1 |
| (S)-3a | A2780 | 10.5 |
| (R)-2b | A2780 | 11.2 |
| (S)-2b | A2780 | 11.8 |
Data sourced from studies on 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine derivatives. semanticscholar.org
Materials Science and Other Industrial Applications
Dihydroisoquinoline Derivatives as Luminescent Materials
Luminescent compounds are crucial in materials science for their extensive applications in fluorescent sensors, light-emitting diodes (LEDs), optical recording systems, and information displays. nih.govacs.org Dihydroisoquinoline derivatives have emerged as a promising class of materials in this domain. nih.gov Specifically, certain dihydrothieno[2,3-c]isoquinoline derivatives, which are synthesized from a 7,8-dihydroisoquinoline (B3349891) precursor, have been investigated for their photophysical characteristics. nih.govacs.org
A study focused on a series of 1-amino-2-(substituted)-5,8-dimethyl-6-phenyl-6,7-dihydrothieno[2,3-c]isoquinolines demonstrated their potential as luminescent compounds. nih.gov These materials are synthesized through a multi-step process starting from 7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-3(2H)-thione. acs.orgacs.org The investigation into their photophysical properties reveals their capacity for light emission, which is a key characteristic for applications in optoelectronic devices. nih.gov The fluorescence properties of such heterocyclic compounds are often linked to intramolecular charge transfer (ICT) mechanisms, which can be tuned by the polarity of the solvent environment. researchgate.net
A particularly interesting photophysical phenomenon observed in some dihydroisoquinoline derivatives is Aggregation-Induced Emission (AIE). nih.gov AIE is a process where non-luminescent or weakly emitting molecules in a dilute solution become highly emissive upon aggregation in a poor solvent or in the solid state. acs.orgmdpi.com This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and activates the radiative decay channel, leading to enhanced fluorescence. mdpi.comrsc.org
In the context of dihydroisoquinoline derivatives, research on certain luminescent compounds containing a thieno[2,3-b]pyridine (B153569) moiety, structurally related to the isoquinoline (B145761) core, has shown AIE behavior with high absolute quantum yields. nih.govacs.org This suggests that the rigidifying effect of aggregation in specific dihydroisoquinoline-based structures can effectively "switch on" their luminescence. nih.gov While molecules may be non-emissive in a good solvent like THF due to active intramolecular rotations of segments like phenyl rings, their aggregation in a mixture, such as THF/water, restricts these motions and leads to strong light emission. mdpi.com This property is highly desirable for applications in sensors, bio-imaging, and solid-state lighting.
Dihydroisoquinoline Derivatives as Corrosion Inhibitors
The protection of metals from corrosion is a significant industrial challenge, particularly in acidic environments used for processes like descaling and cleaning. researchgate.net Organic heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms are known to be effective corrosion inhibitors because these heteroatoms can facilitate the adsorption of the molecule onto the metal surface, forming a protective layer. nih.govresearchgate.net
Studies have demonstrated that isoquinoline derivatives are effective corrosion inhibitors, with their efficiency typically increasing with concentration. nih.govacs.org A specific investigation into dihydrothieno[2,3-c]isoquinoline derivatives (DHTIQs) revealed their ability to inhibit the corrosion of mild steel in a 1.0 M sulfuric acid solution. nih.govacs.org The performance of these inhibitors was evaluated using potentiodynamic polarization and surface morphology studies. nih.gov The results indicated that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. rsc.org The effectiveness of these molecules is dependent on their ability to adsorb onto the metal surface, a process governed by the electronic structure of the inhibitor and its interaction with the metal's d-orbitals.
The inhibition efficiency of several synthesized dihydrothieno[2,3-c]isoquinoline derivatives is detailed in the table below.
| Compound ID | Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |
| He1-Ph-Cl | 25 | 78.4 |
| 50 | 85.3 | |
| 100 | 91.2 | |
| 200 | 94.1 | |
| He2-Ph-CH₃ | 25 | 76.5 |
| 50 | 83.3 | |
| 100 | 89.2 | |
| 200 | 93.1 | |
| He3-Ph | 25 | 73.5 |
| 50 | 80.4 | |
| 100 | 87.3 | |
| 200 | 91.2 | |
| He4-CN | 25 | 68.6 |
| 50 | 76.5 | |
| 100 | 84.3 | |
| 200 | 89.2 | |
| Data derived from a study on mild steel in 1.0 M H₂SO₄ solution. nih.gov |
Applications as Heterocyclic Building Blocks in Chemical Industry
Heterocyclic compounds are fundamental to organic synthesis, serving as core structural units, or "building blocks," for the construction of more complex molecules. sigmaaldrich.com They are a cornerstone in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. sigmaaldrich.comhoffmanchemicals.com
8-Methyl-5,6-dihydroisoquinoline and its isomers, such as 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one, are classified as heterocyclic building blocks. bldpharm.comlab-chemicals.com In this capacity, they serve as versatile starting materials or intermediates in the chemical industry. bldpharm.com The dihydroisoquinoline framework can be chemically modified through various reactions to introduce different functional groups or to be integrated into larger molecular architectures. researchgate.net For instance, the synthesis of the previously mentioned luminescent and corrosion-inhibiting dihydrothieno[2,3-c]isoquinoline derivatives starts from a substituted 7,8-dihydroisoquinoline core, highlighting its role as a key precursor. acs.orgacs.org The availability of such building blocks is crucial for chemists to design and execute synthetic routes for novel compounds with desired properties. sigmaaldrich.com
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of dihydroisoquinolines is continually evolving, with a strong emphasis on developing greener, more efficient, and cost-effective methods. Traditional approaches like the Bischler-Napieralski and Pictet-Spengler reactions, while foundational, often require harsh conditions and stoichiometric reagents. organic-chemistry.org Modern research is pushing the boundaries towards more sustainable practices.
Recent advancements include:
Photocatalysis: Visible-light-induced photocatalysis is emerging as a powerful tool. For instance, a photocatalytic [4+2] skeleton-editing strategy has been developed for the direct synthesis of dihydroisoquinoline-1,4-diones from simple vinyl azides and carboxylic NHPI esters. nih.gov This method allows for the cleavage of two C–N bonds and the formation of one C–N and two C–C bonds in a single cascade. nih.gov
Electrocatalysis: Cobalt-catalyzed electrochemical annulation presents a cost-effective and environmentally friendly route to produce diversified dihydroisoquinoline derivatives. researchgate.net This technique utilizes an undivided cell, proceeds via C-H/N-H activation, and allows for the regeneration of the catalyst through anodic oxidation, minimizing waste. researchgate.net
Novel Catalytic Systems: The use of earth-abundant 3d-transition metals like cobalt is replacing rarer and more expensive metals. researchgate.net Furthermore, methods using molecular oxygen from the air as the terminal oxidant offer a genuinely green alternative for certain transformations. rsc.org Microwave-assisted syntheses have also been shown to significantly shorten reaction times for classic cyclization reactions. organic-chemistry.orgorganic-chemistry.org
These innovative strategies could be adapted for the targeted synthesis of 8-Methyl-5,6-dihydroisoquinoline, potentially offering higher yields and a reduced environmental footprint compared to conventional routes.
Table 1: Comparison of Modern Synthetic Strategies for Dihydroisoquinolines
| Method | Key Features | Advantages |
|---|---|---|
| Photocatalysis | Uses visible light to initiate reactions; enables novel bond formations. nih.gov | Mild reaction conditions; high selectivity; accesses complex structures. nih.gov |
| Electrocatalysis | Employs electricity to drive C-H/N-H activation; uses earth-abundant metal catalysts like cobalt. researchgate.net | Cost-effective; environmentally friendly; catalyst regeneration. researchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. organic-chemistry.org | Drastically reduced reaction times; improved yields. organic-chemistry.orgorganic-chemistry.org |
| Aerobic Oxidation | Uses molecular oxygen as the terminal oxidant. rsc.org | "Green" and sustainable; avoids harsh chemical oxidants. organic-chemistry.org |
Advanced Computational Design of Dihydroisoquinoline-based Compounds
Computational chemistry has become an indispensable tool for accelerating the drug discovery process. For dihydroisoquinoline-based compounds, a variety of in silico techniques are being employed to design novel molecules with enhanced potency and selectivity.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to understand the structure-activity relationships of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives as tubulin polymerization inhibitors and to explore the binding modes of other derivatives in the active sites of enzymes like leucine (B10760876) aminopeptidase (B13392206). nih.govnih.gov Such studies can explain why certain substituents enhance bioactivity and guide the design of more effective analogs. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time. By combining MD simulations with quantum mechanics (QM) calculations, researchers have successfully evaluated the binding energies of tetrahydroisoquinoline ligands with the human dopamine (B1211576) D2 receptor, achieving a significant correlation with experimental data. conicet.gov.ar
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules and predict their reactivity and interaction energies. This method has been crucial in developing clear pictures of the binding interactions between tetrahydroisoquinoline derivatives and their biological targets from both structural and energetic viewpoints. conicet.gov.ar
These computational approaches allow for the virtual screening of large libraries of potential dihydroisoquinoline derivatives, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources.
Exploration of Novel Bioactive Mechanisms for Dihydroisoquinoline Scaffolds
The dihydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Research continues to uncover new mechanisms of action and therapeutic applications for this versatile core.
Emerging areas of investigation include:
Anticancer Activity: Beyond established roles, new dihydroisoquinoline derivatives are being investigated as inhibitors of novel cancer targets. For example, some derivatives have shown potent inhibitory activity against leucine aminopeptidase (LAP), an enzyme implicated in cancer proliferation. nih.gov Others act as tubulin polymerization inhibitors, disrupting the cell cycle and leading to cancer cell death. nih.govnih.gov
Antimicrobial and Antiparasitic Properties: Researchers have designed and synthesized 1-aryl-6-hydroxy-tetrahydroisoquinoline analogs that exhibit potent antimalarial activity against P. falciparum, comparable to the standard drug chloroquine. rsc.org
Enzyme Inhibition and Radical Scavenging: Certain 3,4-dihydroisoquinoline-3-carboxylic acid derivatives have demonstrated significant free-radical scavenging capabilities and inhibitory activity against enzymes like D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). mdpi.comnih.gov This suggests potential applications in treating oxidative-stress-related and neurodegenerative diseases. nih.gov
Receptor Agonism: Tetrahydroisoquinoline derivatives have been identified as potent and selective agonists of the human peroxisome proliferator-activated receptor δ (PPARδ), a target for metabolic diseases. nih.gov
The exploration of these diverse biological activities provides a roadmap for future studies on this compound, which could be functionalized and tested for similar novel mechanisms.
Integration of this compound into Advanced Materials Systems
The unique chemical properties of the dihydroisoquinoline ring system make it an attractive building block for advanced functional materials. Research is expanding beyond biological applications into the realm of materials science.
Luminescent Materials: Dihydrothieno[2,3-c]isoquinoline derivatives have been investigated as novel luminescent compounds. acs.org Such materials have significant potential in applications like fluorescent sensors, organic light-emitting diodes (OLEDs), and information displays. acs.org The rigid, planar structure of the isoquinoline (B145761) core can contribute to favorable photophysical properties.
Corrosion Inhibitors: The same study on dihydrothieno[2,3-c]isoquinolines also revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. acs.org The presence of heteroatoms (nitrogen and sulfur) and aromatic rings allows these molecules to adsorb onto the metal surface, forming a protective layer. acs.org
Functional Polymers: Heterocyclic compounds are increasingly being incorporated into polymers to create materials with specific functions. nih.gov While not yet demonstrated for this compound specifically, its structure is suitable for incorporation into polymer backbones or as pendant groups. This could lead to the development of novel polymers for applications ranging from drug delivery systems to advanced coatings and microfluidic devices. nih.govnih.gov
The integration of the this compound scaffold into such systems could yield new materials with tailored optical, electronic, or chemical properties.
Chemoinformatic and Data-Driven Approaches in Dihydroisoquinoline Research
Chemoinformatics and machine learning are revolutionizing how chemical data is analyzed and used to predict the properties of new molecules. These data-driven approaches are being applied to dihydroisoquinoline research to accelerate the discovery of new leads.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to dihydroisoquinolinone derivatives. rsc.org These models provide detailed insights into the structural requirements for activity, such as the necessity of specific substituent groups, and can guide the design of more potent agents. rsc.orgmdpi.com
Machine Learning (ML): ML algorithms are increasingly used to develop predictive QSAR models. nih.gov For quinoline (B57606) derivatives, various ML regression methods, including gradient boosting, have been used to create highly predictive models for inhibitory activity against targets like P-glycoprotein, a key protein in cancer multidrug resistance. nih.gov
ADME Prediction: Chemoinformatic tools are routinely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov This allows researchers to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery pipeline, focusing efforts on molecules with a higher probability of success.
By applying these chemoinformatic and data-driven strategies, researchers can more efficiently navigate the vast chemical space of possible dihydroisoquinoline derivatives to identify promising new compounds for a variety of applications.
Q & A
Q. What are the common synthetic routes for 8-Methyl-5,6-dihydroisoquinoline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound is typically achieved via pyrolysis of substituted precursors. For example, pyrolysis of 1-methyl-(3-pyridinyl)-1,3-butadiene yields a mixture of this compound and other dihydroquinoline derivatives . Optimization involves controlling temperature, reaction time, and precursor substitution patterns. Microwave-assisted techniques or reflux under inert atmospheres can enhance efficiency and reduce side products. Reaction monitoring via TLC or GC-MS ensures purity, while column chromatography is used for isolation .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
- Methodological Answer : Structural elucidation relies on a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For example, ¹H NMR identifies the methyl group at position 8 and the dihydroisoquinoline backbone, while HRMS confirms the molecular formula (C₁₀H₁₁N). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. What factors influence the regioselectivity in the synthesis of this compound derivatives during cyclization reactions?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects of substituents. For instance, pyrolysis of substituted pyridinylbutadienes favors this compound formation due to the thermodynamic stability of the dihydroisoquinoline ring over alternative products like quinolizines. Computational studies (DFT) can predict regioselectivity by analyzing transition-state energies . Experimental validation involves synthesizing isotopically labeled precursors to track reaction pathways .
Q. How can conflicting data regarding the biological activity of this compound derivatives be resolved through structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies systematically vary substituents (e.g., halogenation, methoxy groups) and assess bioactivity. For example, introducing electron-withdrawing groups at position 5 or 6 may enhance antimicrobial properties, as seen in related dihydroisoquinolines . Conflicting data can arise from differences in assay conditions (e.g., bacterial strains, solvent systems). Standardized protocols (CLSI guidelines) and dose-response meta-analyses reconcile discrepancies .
Q. What mechanistic insights explain the instability of this compound derivatives under acidic or oxidative conditions?
- Methodological Answer : The dihydroisoquinoline ring is prone to oxidation or ring-opening under acidic conditions. Mechanistic studies using deuterated solvents or radical traps (e.g., TEMPO) identify intermediates. For example, oxidation of the 5,6-dihydro moiety generates aromatic isoquinoline derivatives, while acid-catalyzed hydrolysis may cleave the bicyclic structure. Stability assays (HPLC monitoring under varying pH and temperature) guide protective group strategies .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare the catalytic efficiency of transition-metal catalysts in this compound functionalization?
- Methodological Answer : Use a factorial design to test variables: catalyst type (e.g., Pd, Ru), ligand systems, and solvent polarity. Kinetic studies (e.g., time-resolved NMR) quantify reaction rates, while turnover numbers (TON) and frequencies (TOF) benchmark efficiency. Control experiments with deuterated substrates (e.g., C-D bonds) clarify rate-determining steps. Cross-referencing with computational catalysis (e.g., Gibbs energy profiles) validates mechanistic hypotheses .
Q. What statistical approaches are recommended for meta-analyses of this compound toxicity data across heterogeneous studies?
- Methodological Answer : Employ random-effects models to account for inter-study variability. Stratify data by organism (e.g., mammalian vs. bacterial), exposure duration, and endpoint (e.g., IC₅₀, LD₅₀). Sensitivity analyses exclude outliers, while funnel plots assess publication bias. Tools like RevMan or R’s metafor package facilitate dose-response modeling and heterogeneity quantification (I² statistic) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
